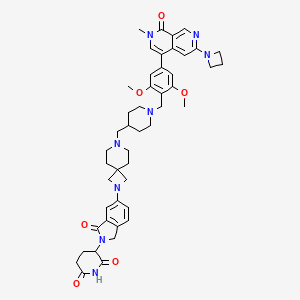

PROTAC BRD9 Degrader-6

Beschreibung

BenchChem offers high-quality PROTAC BRD9 Degrader-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC BRD9 Degrader-6 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C47H56N8O6 |

|---|---|

Molekulargewicht |

829.0 g/mol |

IUPAC-Name |

3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57) |

InChI-Schlüssel |

OBNRBCUHEAAFPS-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Takedown: A Technical Guide to the Mechanism of Action of PROTAC BRD9 Degrader-6

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of PROTAC BRD9 Degrader-6, a novel therapeutic agent designed for researchers, scientists, and drug development professionals. This document outlines the core principles of its function, presents key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanism: Hijacking the Cellular Machinery for Targeted Degradation

PROTAC BRD9 Degrader-6 operates as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule engineered to selectively eliminate the BRD9 protein.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein from the cell.[5] This is achieved by coopting the cell's own ubiquitin-proteasome system (UPS), the natural machinery for protein disposal.[6]

The mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: PROTAC BRD9 Degrader-6, with its two distinct heads, simultaneously binds to the BRD9 protein and an E3 ubiquitin ligase, forming a ternary complex.[2][3] While the specific E3 ligase recruited by Degrader-6 is not explicitly detailed in the available literature, PROTACs targeting BRD9 have been shown to utilize E3 ligases such as Cereblon (CRBN).[7]

-

Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the BRD9 protein.[3] This polyubiquitination acts as a molecular "tag" for degradation.

-

Proteasomal Degradation: The 26S proteasome, the cell's protein degradation machinery, recognizes the polyubiquitinated BRD9 and degrades it into smaller peptides.[8]

-

Recycling: Following the degradation of BRD9, PROTAC BRD9 Degrader-6 is released and can initiate another cycle of degradation, highlighting its catalytic nature.[2]

The Target: BRD9's Role in Oncogenic Signaling

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] This complex plays a pivotal role in regulating gene expression by altering chromatin structure.[1] Dysregulation of BRD9 has been implicated in a variety of cancers, making it a compelling therapeutic target.[1]

BRD9 is involved in several key oncogenic signaling pathways:

-

STAT5 Signaling: In acute myeloid leukemia (AML), BRD9 overexpression leads to the activation of the STAT5 pathway, which promotes cell proliferation and survival.[1]

-

Wnt/β-catenin Pathway: Knocking down BRD9 has been shown to inhibit the development of lung and colon cancer, likely through the Wnt/β-catenin signaling pathway.

-

Androgen Receptor (AR) Signaling: BRD9 is a critical regulator of androgen receptor signaling and facilitates prostate cancer progression.

-

TGF-β/Activin/Nodal Pathway: BRD9-mediated regulation of this pathway is involved in the progression of pancreatic and breast cancers.[9]

-

Oxytocin (B344502) Signaling Pathway: BRD9 has been found to control the oxytocin signaling pathway in gastric cancer.[10]

Quantitative Data Summary

The efficacy of PROTAC BRD9 Degrader-6 and other representative BRD9 degraders is summarized below.

| Compound | Parameter | Value | Cell Line(s) | Reference |

| PROTAC BRD9 Degrader-6 | IC50 | 0.13 nM | Not specified | [4][11] |

| PROTAC 11 (CRBN-based) | DC50 | 50 nM | Not specified | [7] |

| IC50 | 104 nM | Not specified | [7] | |

| PROTAC 23 (VHL-based) | DC50 (BRD9) | 1.8 nM | EOL-1, A-204 | [7] |

| DC50 (BRD7) | 4.5 nM | EOL-1, A-204 | [7] | |

| EC50 | 3 nM (EOL-1), 40 nM (A-402) | EOL-1, A-402 | [7] | |

| PROTAC E5 | DC50 | 16 pM | MV4-11, OCI-LY10 | [12] |

| IC50 | 0.27 nM (MV4-11), 1.04 nM (OCI-LY10) | MV4-11, OCI-LY10 | [12] | |

| CFT8634 (CRBN-based) | DC50 (SMARCB-1) | 2.7 nM | Synovial sarcoma and malignant rhabdoid tumor cell lines | [13] |

Definitions:

-

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

-

DC50 (Half-maximal degradation concentration): The concentration of a PROTAC that induces 50% degradation of the target protein.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PROTAC BRD9 degraders.

Western Blotting for BRD9 Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD9 protein following treatment with a PROTAC.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PROTAC BRD9 Degrader-6 (and DMSO as vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of PROTAC BRD9 Degrader-6 for desired time points. Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).

-

-

Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. Quantify band intensities to determine the extent of BRD9 degradation.[6][14][15]

Cell Viability Assay

This protocol measures the effect of BRD9 degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PROTAC BRD9 Degrader-6 (and DMSO as vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in an opaque-walled 96-well plate.

-

Compound Treatment: Add serial dilutions of PROTAC BRD9 Degrader-6 to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

-

Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[5]

Conclusion

PROTAC BRD9 Degrader-6 represents a promising therapeutic strategy by inducing the selective degradation of the BRD9 protein. Its catalytic mechanism of action, which leverages the cell's own ubiquitin-proteasome system, offers a distinct advantage over traditional inhibitors. By removing BRD9, this PROTAC can effectively disrupt multiple oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation and survival. The methodologies and data presented in this guide provide a comprehensive framework for understanding and evaluating the potent and targeted activity of PROTAC BRD9 Degrader-6.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. ptglab.com [ptglab.com]

- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 9. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTAC BRD9 Degrader-6 - Immunomart [immunomart.com]

- 12. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Biological Role of BRD9 in Synovial Sarcoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synovial sarcoma, an aggressive soft-tissue malignancy, is characterized by a pathognomonic t(X;18) chromosomal translocation, giving rise to the SS18-SSX fusion oncoprotein. This fusion protein is the primary driver of the disease, yet it has proven to be a challenging therapeutic target. Recent research has illuminated a critical dependency of synovial sarcoma cells on Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, also known as ncBAF or GBAF. This guide provides an in-depth technical overview of the biological role of BRD9 in synovial sarcoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

The Core Biological Role of BRD9 in Synovial Sarcoma

BRD9 has been identified as a selective functional dependency for the growth and survival of synovial sarcoma cells.[1][2] The oncogenic SS18-SSX fusion protein integrates into the ncBAF complex, and the incorporation of BRD9 into this aberrant complex is crucial for its oncogenic activity.[1][3]

The primary mechanism of BRD9's function in this context is to support the transcriptional programs driven by SS18-SSX.[3] BRD9 and the SS18-SSX fusion protein co-localize extensively across the genome, particularly at super-enhancer regions marked by high levels of H3K27 acetylation.[3] This co-localization is critical for maintaining the expression of a specific subset of genes essential for the proliferation and survival of synovial sarcoma cells.[3][4] These downstream targets include key oncogenes such as MYC, as well as genes involved in ribosome biogenesis and cell cycle progression.[4]

The dependency on BRD9 is highly specific to synovial sarcoma and other cancers with perturbed BAF complexes, such as malignant rhabdoid tumors, making it an attractive therapeutic target.[1] The targeted degradation of BRD9 has been shown to reverse the oncogenic gene expression signature and inhibit tumor growth in preclinical models of synovial sarcoma.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of BRD9 in synovial sarcoma.

Table 1: Genomic Co-localization of BRD9 and SS18-SSX1 in HSSYII Synovial Sarcoma Cells

| Genomic Feature | BRD9 Peaks | SS18-SSX1 Peaks | Overlapping Peaks | Reference |

| Distribution | [3] | |||

| Promoters (~3kb from TSS) | ~35% | ~35% | ||

| Distal Intergenic/Intragenic | ~65% | ~65% | ||

| Peak Overlap | A clear majority of all identified BRD9 and SS18-SSX1 binding sites overlap. | [3] | ||

| BRD9 peaks co-localizing with MYC in SYO1 cells | 65% | [4] |

Table 2: Impact of BRD9 Inhibition/Degradation on Synovial Sarcoma Cell Viability

| Cell Line | Compound | Assay | IC50 / Effect | Reference |

| HSSYII | BI7273 (BRD9 inhibitor) | Cell Viability | ~µM range | [3] |

| SYO-1 | BI7273 (BRD9 inhibitor) | Cell Viability | ~µM range | [3] |

| HSSYII | I-BRD9 (BRD9 inhibitor) | Cell Viability | ~µM range | [3] |

| SYO-1 | I-BRD9 (BRD9 inhibitor) | Cell Viability | ~µM range | [3] |

| HSSYII | dBRD9-A (BRD9 degrader) | Cell Viability | More potent than inhibitors | [3] |

| SYO-1 | dBRD9-A (BRD9 degrader) | Cell Viability | More potent than inhibitors | [3] |

| Multiple Synovial Sarcoma Cell Lines | FHD-609 (BRD9 degrader) | Growth Inhibition / Colony Formation | Picomolar effects | [5] |

| SYO-1 | FHD-609 (BRD9 degrader) | BRD9 Degradation | 16-fold reduction at 16 nM (4h) | [5] |

Table 3: Transcriptional Consequences of BRD9 Degradation in HSSYII Cells

| Time Point | Treatment | Number of Downregulated Genes | Key Downregulated Pathways | Reference |

| 6 hours | dBRD9-A (100 nM) | 220 | Oncogenic transcriptional programs, genes associated with super-enhancers | [3] |

| Various | FHD-609 | 256 (commonly regulated) | MYC targets, Ribosome biogenesis, G2/M checkpoint | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of BRD9's role in synovial sarcoma.

CRISPR/Cas9-mediated 3xHA Epitope Tagging for ChIP-seq

This protocol was adapted to overcome the lack of high-quality ChIP-grade antibodies for endogenous BRD9 and SS18-SSX.[3]

-

gRNA Design and Cloning: Design sgRNAs targeting the C-terminus of the BRD9 or SS18 gene, immediately upstream of the stop codon. Clone the sgRNAs into a suitable expression vector, such as pX458 (Addgene #48138).

-

Donor Template Design: Synthesize a donor DNA template containing the 3xHA tag sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.

-

Cell Transfection: Co-transfect the synovial sarcoma cell line (e.g., HSSYII) with the sgRNA expression plasmid and the donor DNA template using a suitable transfection reagent.

-

Single-Cell Cloning and Screening: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate clonal populations. Expand the clones and screen for successful knock-in by PCR genotyping and Sanger sequencing.

-

Validation: Confirm the expression of the 3xHA-tagged protein by Western blotting using an anti-HA antibody.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Cell Cross-linking: Grow 3xHA-tagged HSSYII cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-HA antibody. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the human genome (e.g., hg19). Use a peak calling algorithm like MACS2 to identify enriched regions.[3] Analyze peak distribution and overlap.

Co-Immunoprecipitation (Co-IP) and Quantitative Mass Spectrometry

-

Cell Lysis: Lyse synovial sarcoma cells (e.g., HSSYII, SYO-1) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., SS18-SSX or an epitope tag) or a control IgG overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.

-

Washes: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Sample Preparation for Mass Spectrometry: Elute the protein complexes from the beads. Reduce, alkylate, and digest the proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS spectra against a human protein database to identify the co-immunoprecipitated proteins. Perform quantitative analysis to determine the relative abundance of interacting partners.

RNA-sequencing (RNA-seq) and Data Analysis

-

Cell Treatment: Treat synovial sarcoma cells (e.g., HSSYII) with a BRD9 degrader (e.g., dBRD9-A at 100 nM) or DMSO control for a specified time (e.g., 6 hours).[3]

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

Library Preparation: Prepare RNA-seq libraries from the total RNA, including poly(A) selection or ribosomal RNA depletion.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to the human reference genome. Use a tool like DESeq2 to identify differentially expressed genes between the treated and control groups. Perform gene set enrichment analysis (GSEA) to identify enriched pathways.[4]

Cell Viability Assay (WST-8)

-

Cell Seeding: Seed synovial sarcoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the BRD9 inhibitor or degrader. Include a DMSO-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to BRD9's role in synovial sarcoma.

Caption: Signaling pathway of BRD9 in synovial sarcoma.

Caption: Experimental workflow for ChIP-seq.

Caption: Logical relationship of BRD9's role and therapeutic targeting.

References

- 1. researchgate.net [researchgate.net]

- 2. elifesciences.org [elifesciences.org]

- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foghorntx.com [foghorntx.com]

- 5. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of Selective BRD9 Degraders

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted protein eradication. Within this exciting frontier, the selective degradation of Bromodomain-containing protein 9 (BRD9) has emerged as a promising strategy for a multitude of diseases, most notably cancers with a dependency on the SWI/SNF chromatin remodeling complex. This in-depth technical guide provides a comprehensive overview of the discovery and development of selective BRD9 degraders, offering insights into their mechanism of action, key experimental protocols, and a structured summary of their quantitative data.

The Rationale for Targeting BRD9

BRD9 is a crucial component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a key regulator of gene expression.[1] Its bromodomain recognizes acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic loci and thereby influencing transcription.[2][3] Dysregulation of BRD9 has been implicated in the pathogenesis of various cancers, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML), making it a compelling therapeutic target.[1][4][5] Unlike traditional inhibitors that only block the protein's function, degraders offer a more profound and sustained therapeutic effect by eliminating the entire protein.

Mechanisms of BRD9 Degradation: PROTACs and Molecular Glues

The development of selective BRD9 degraders has primarily followed two innovative strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules composed of a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or VHL), and a linker connecting the two.[2][6] This ternary complex formation brings BRD9 into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[2]

Molecular glues are smaller molecules that induce a novel protein-protein interaction between BRD9 and an E3 ligase, effectively "gluing" them together to trigger degradation.[7] A notable recent development in this area involves the recruitment of the DCAF16 E3 ligase by novel BRD9-targeted glues.[7][8][9]

Signaling Pathways and Experimental Workflows

The discovery and development of BRD9 degraders involve a systematic process encompassing target validation, compound screening, and preclinical evaluation.

The development pipeline for these degraders follows a logical progression from initial discovery to clinical candidacy.

A key mechanistic step for these molecules is the formation of a stable ternary complex.

Quantitative Data Summary

The following tables summarize key quantitative data for representative selective BRD9 degraders from published literature.

Table 1: In Vitro Degradation Potency of Selective BRD9 Degraders

| Compound | Degrader Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| CFT8634 | BiDAC™ Degrader | Cereblon | - | Potent Degradation | Robust | [5] |

| FHD-609 | Heterobifunctional | - | Synovial Sarcoma | Potent and Selective | - | [10][11] |

| AMPTX-1 | Targeted Glue | DCAF16 | MV4-11 | 0.5 | 93 | [9] |

| MCF-7 | 2 | 70 | [9] | |||

| ZZ7 | Molecular Glue | DCAF16 | Synovial Sarcoma | Selective Degradation | - | [7] |

| dBRD9 | PROTAC | Cereblon | MOLM-13 | IC50 = 56.6 | - | |

| E5 | PROTAC | - | MV4-11 | DC50 = 16 pM | - | [12] |

| CW-3308 | PROTAC | Cereblon | G401 | < 10 | > 90 | [13] |

| HS-SY-II | < 10 | > 90 | [13] |

Table 2: Anti-proliferative Activity of Selective BRD9 Degraders

| Compound | Cell Line | IC50 (nM) | Citation |

| E5 | MV4-11 | 0.27 | [12] |

| OCI-LY10 | 1.04 | [12] | |

| CFT8634 | Subset of MM cell lines | Anti-proliferative activity | [5] |

Table 3: In Vivo Activity of Selective BRD9 Degraders

| Compound | Model | Route of Administration | Key Finding | Citation |

| CFT8634 | MM Xenograft | Oral | Tumor growth inhibition | [5] |

| FHD-609 | Patient Tumor Biopsies | IV | BRD9 degradation in vivo | [10] |

| AMPTX-1 | - | Oral | In vivo BRD9 degradation | [9] |

| CW-3308 | HS-SY-II Xenograft | Oral | Tumor growth inhibition | [13] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of BRD9 degraders. Below are outlines for key experiments.

BRD9 Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in BRD9 protein levels following treatment with a degrader.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MV4-11, G401) at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the BRD9 degrader or vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).[14]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to BRD9. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[14]

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for chemiluminescent detection.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize BRD9 levels to the loading control and express as a percentage of the vehicle-treated control. Calculate DC50 and Dmax values.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Objective: To confirm the formation of the BRD9-degrader-E3 ligase ternary complex.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the BRD9 degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer.[14]

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the degrader-binding protein, coupled to protein A/G beads.[14]

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of BRD9 degraders on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of the BRD9 degrader.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of BRD9 degraders in a living organism.

Methodology:

-

Animal Model: Implant human cancer cells (e.g., HS-SY-II, AML cell lines) subcutaneously into immunocompromised mice.[5][13][15]

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Dosing: Administer the BRD9 degrader or vehicle control via the appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.[5][13]

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure BRD9 protein levels by Western blot or immunohistochemistry to confirm target engagement.

-

Data Analysis: Analyze tumor growth inhibition and assess the tolerability of the compound.

Future Perspectives

The discovery and development of selective BRD9 degraders represent a significant advancement in targeted therapy. The field is rapidly evolving, with ongoing efforts to identify novel E3 ligase recruiters, optimize linker chemistry for improved drug-like properties, and expand the therapeutic applications of BRD9 degradation beyond oncology.[8][12] The continued exploration of both PROTAC and molecular glue platforms holds the promise of delivering highly effective and well-tolerated medicines for patients with unmet medical needs. The clinical development of compounds like CFT8634 and the insights gained from FHD-609's journey will undoubtedly pave the way for the next generation of BRD9-targeted therapies.[5][10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gene - BRD9 [maayanlab.cloud]

- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. trial.medpath.com [trial.medpath.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Foghorn Therapeutics Announces New Data Demonstrating BRD9 [globenewswire.com]

- 11. Discovery of FHD-609: A potent and selective heterobifunctional degrader of BRD9 - American Chemical Society [acs.digitellinc.com]

- 12. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - CSHL Scientific Digital Repository [repository.cshl.edu]

An In-depth Technical Guide to PROTAC BRD9 Degrader-6: Targeting and E3 Ligase Recruitment

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. This guide provides a comprehensive technical overview of PROTAC BRD9 Degrader-6, a potent and specific degrader of the Bromodomain-containing protein 9 (BRD9). BRD9 is an epigenetic reader and a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, implicated in the progression of various cancers.[1] This document is intended for researchers, scientists, and drug development professionals, detailing the core aspects of PROTAC BRD9 Degrader-6, its target protein, and the recruited E3 ligase.

Core Components of PROTAC BRD9 Degrader-6

PROTAC BRD9 Degrader-6 is a heterobifunctional molecule designed to induce the degradation of its target protein, BRD9.[2] Like all PROTACs, it consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

-

Target Protein: Bromodomain-containing protein 9 (BRD9)

-

E3 Ligase: While not explicitly stated for this specific molecule in publicly available literature, patent filings for similar BRD9 degraders indicate the recruitment of the Cereblon (CRBN) E3 ligase complex.[3]

Quantitative Data on BRD9 Degraders

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for PROTAC BRD9 Degrader-6 and other notable BRD9 degraders for comparative purposes.

Table 1: Potency of PROTAC BRD9 Degrader-6

| Compound | Parameter | Value | Reference |

| PROTAC BRD9 Degrader-6 | IC50 | 0.13 nM | [2] |

Table 2: Comparative Degradation Potency of Various BRD9 PROTACs

| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |

| dBRD9-A | CRBN | Multiple Myeloma Cell Lines | 10 - 100 (IC50) | Not Reported | 120 | [4] |

| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93 | 6 | [5] |

| AMPTX-1 | DCAF16 | MCF-7 | 2 | 70 | 6 | [5] |

| VZ185 | VHL | Not Specified | 4.5 | Not Reported | Not Specified | [4] |

| DBr-1 | DCAF1 | Not Specified | 90 | Not Reported | Not Specified | [4] |

| PROTAC 11 | CRBN | Not Specified | 50 | Not Reported | Not Specified | [6] |

| CFT8634 | Not Specified | Not Specified | 3 | Not Reported | Not Specified | [7] |

| E5 | Not Specified | MV4-11 | 0.016 | Not Reported | Not Specified | [8] |

Signaling Pathways Involving BRD9

BRD9 plays a crucial role in regulating gene expression and is implicated in several signaling pathways that are often dysregulated in cancer. Understanding these pathways is critical for elucidating the therapeutic potential of BRD9 degradation.

Mechanism of Action: PROTAC-Mediated BRD9 Degradation

The mechanism of action for PROTAC BRD9 Degrader-6 follows the established paradigm for PROTACs, which involves the formation of a ternary complex to induce ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize BRD9 degraders.

Protocol 1: Western Blotting for BRD9 Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of BRD9 protein in cells following treatment with a PROTAC.

Materials:

-

Cell line of interest (e.g., MV4-11, OPM2)

-

PROTAC BRD9 Degrader-6

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells). Treat cells with various concentrations of PROTAC BRD9 Degrader-6 or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of BRD9 degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[4]

Protocol 2: HiBiT-Based BRD9 Degradation Assay

This is a quantitative, real-time method to measure the degradation kinetics of BRD9 using CRISPR/Cas9-engineered cells where endogenous BRD9 is tagged with the HiBiT peptide.

Materials:

-

HiBiT-BRD9 knock-in cells

-

PROTAC BRD9 Degrader-6

-

Nano-Glo® HiBiT Lytic Detection System

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Cell Plating: Seed the HiBiT-BRD9 cells in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of PROTAC BRD9 Degrader-6 and add them to the cells. Include a DMSO control.

-

Incubation: Incubate the plate at 37°C for the desired time course.

-

Lytic Measurement: At each time point, add the Nano-Glo® HiBiT Lytic Reagent to the wells. Shake the plate to ensure complete lysis.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Normalize the signal of treated wells to the DMSO control to determine the percentage of remaining BRD9. Plot the percentage of BRD9 remaining against the degrader concentration to determine DC50 and Dmax.[9]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of BRD9 degradation on cell proliferation and viability.

Materials:

-

Cell line of interest

-

PROTAC BRD9 Degrader-6

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of PROTAC BRD9 Degrader-6. Include a DMSO control.

-

Incubation: Incubate the plate for a prolonged period (e.g., 72 hours or longer).

-

Assay: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.

-

Data Acquisition and Analysis: Measure the luminescence. Normalize the results to the DMSO control to calculate the percentage of cell viability. Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.[9]

Conclusion

PROTAC BRD9 Degrader-6 is a potent molecule for inducing the selective degradation of BRD9. Its mechanism of action, leveraging the cell's ubiquitin-proteasome system via recruitment of the CRBN E3 ligase, offers a promising therapeutic strategy for cancers dependent on BRD9. The provided quantitative data, signaling pathway information, and detailed experimental protocols serve as a valuable resource for researchers and drug developers working in the field of targeted protein degradation. Further investigation into the in vivo efficacy and safety profile of BRD9 degraders will be crucial for their clinical translation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

role of the BAF complex in gene regulation and disease

An In-depth Technical Guide to the BAF Complex in Gene Regulation and Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The BRG1/BRM-associated factor (BAF) complex, the mammalian ortholog of the yeast SWI/SNF complex, is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. By altering the structure of chromatin, the BAF complex controls the accessibility of DNA to the transcriptional machinery, thereby influencing a vast array of cellular processes, including differentiation, development, and DNA repair.[1][2] Due to its central role, dysregulation of the BAF complex is increasingly implicated in a wide spectrum of human diseases. Mutations in genes encoding BAF subunits are found in approximately 20-25% of all human cancers, making it one of the most frequently mutated protein complexes in oncology.[3][4] Furthermore, germline mutations are a leading cause of several neurodevelopmental disorders.[5][6] This guide provides a comprehensive technical overview of the BAF complex, detailing its structure, function in gene regulation, role in disease, and key experimental methodologies for its study.

The BAF Complex: Subunits, Subtypes, and Assembly

The mammalian BAF complex is not a single entity but a family of large, multi-subunit assemblies, each weighing approximately 2 MDa.[7] These complexes are combinatorially assembled from a pool of ~29 different subunit-encoding genes, resulting in significant diversity and cell-type-specific functions.[8][9]

Core Subunits and Major Subtypes

All BAF complexes contain a core ATPase subunit, either SMARCA4 (BRG1) or its paralog SMARCA2 (BRM), which provides the catalytic activity for chromatin remodeling.[8] Based on the incorporation of specific, mutually exclusive subunits, three major subtypes of the BAF complex have been identified: canonical BAF (cBAF), Polybromo-associated BAF (PBAF), and a more recently described non-canonical or GBAF complex (ncBAF).[2][4]

-

cBAF (canonical BAF): Characterized by the presence of ARID1A or ARID1B subunits. It is primarily found at enhancer regions.[10]

-

PBAF (Polybromo-associated BAF): Distinguished by its unique subunits PBRM1, ARID2, and BRD7. It is mainly enriched at promoters.[2][10]

-

ncBAF/GBAF (non-canonical BAF): A smaller complex that lacks several core subunits like SMARCB1 and ARID proteins but contains the unique subunits BRD9 and GLTSCR1/1L.[2]

The combinatorial assembly of these subunits allows for functional specialization in different cellular contexts and developmental stages.[11]

Assembly Pathway

The assembly of BAF complexes follows a sequential and hierarchical process. It initiates with the formation of a core module around SMARCC1/SMARCC2 dimers. Subsequent incorporation of other core and accessory subunits occurs, with the final step being the docking of the catalytic ATPase module (SMARCA4/BRM).[2] This ordered assembly prevents promiscuous and unregulated chromatin remodeling activity.

Role in Gene Regulation

Mechanism of Chromatin Remodeling

The primary function of the BAF complex is to regulate gene expression by modulating chromatin structure. Using the energy from ATP hydrolysis, the complex can alter histone-DNA interactions, leading to several outcomes: nucleosome sliding, ejection, or unwrapping.[7][12] This action increases the accessibility of DNA sequences, such as promoters and enhancers, to transcription factors and the RNA polymerase machinery, generally leading to transcriptional activation.

Interplay with Polycomb Repressive Complexes

A key aspect of BAF-mediated gene regulation is its antagonistic relationship with Polycomb Repressive Complexes (PRCs), which are responsible for establishing and maintaining a repressive chromatin state.[1][13] The BAF complex can directly evict PRC1 from chromatin in a rapid, ATP-dependent manner, thereby reversing gene silencing.[13][14] This dynamic opposition between BAF (activating) and Polycomb (repressive) complexes creates a state of epigenetic plasticity that is crucial for cell fate decisions during development and can be hijacked in disease.[1]

Physiological Roles and Signaling Integration

The BAF complex is indispensable for mammalian development. Through subunit switching, the composition of the BAF complex is tailored to specific developmental stages and cell lineages. A well-studied example is in neurodevelopment, where an embryonic stem cell-specific esBAF complex transitions to a neural progenitor-specific npBAF complex, and finally to a neuron-specific nBAF complex upon terminal differentiation.[5][11] These compositional changes alter the complex's genomic targeting and regulatory output, driving lineage specification. Similar dynamic roles have been identified in cardiogenesis and other developmental processes.[15]

The BAF complex does not act in isolation but integrates signals from major developmental pathways. For instance, during cortical development, the BAF complex modulates Wnt signaling to control the expression of genes required for proper neuronal migration and cortical lamination.[16][17] Loss of BAF function can lead to hyperactive Wnt signaling, resulting in severe developmental defects.[17]

The BAF Complex in Human Disease

Given its central role in controlling gene expression and cell identity, it is not surprising that mutations in BAF complex subunits are a major driver of human disease, particularly cancer and neurodevelopmental disorders.

BAF Mutations in Cancer

Loss-of-function mutations affecting BAF subunits are found across a wide variety of cancers, with a collective frequency of ~20-25%.[4][11] The mutation patterns are often cancer-type specific, suggesting distinct roles for different subunits and complex subtypes in suppressing tumorigenesis in different tissues. For example, ARID1A is one of the most frequently mutated genes in ovarian clear cell carcinoma and endometrial cancer, while PBRM1 is frequently lost in clear cell renal cell carcinoma.[18][19] Loss of the core subunit SMARCB1 is the defining pathogenic event in malignant rhabdoid tumors, a rare and aggressive pediatric cancer.[5]

Table 1: Frequency of Somatic Mutations in Key BAF Subunit Genes Across Selected Cancers

| Gene (Subunit) | Ovarian Cancer | Stomach Cancer | Endometrial Cancer | Renal Cell Carcinoma (Clear Cell) | Lung Cancer (NSCLC) | Pancreatic Cancer |

|---|---|---|---|---|---|---|

| ARID1A (BAF250A) | ~30% | ~18% | ~34% | ~6% | ~8% | ~10% |

| SMARCA4 (BRG1) | ~5% | ~4% | ~7% | ~4% | ~10% | ~4% |

| PBRM1 (BAF180) | <1% | <1% | <1% | ~41% | <1% | <1% |

| ARID2 (BAF200) | ~2% | ~3% | ~2% | ~4% | ~3% | ~2% |

| SMARCB1 (INI1/SNF5) | <1% | <1% | <1% | ~1% | <1% | <1% |

Data compiled from publicly available cancer genome databases and review articles. Frequencies are approximate and can vary between studies and subtypes.[4][18][19]

Role in Neurodevelopmental Disorders

Germline heterozygous mutations in BAF subunit genes are a major cause of several neurodevelopmental disorders, collectively referred to as "BAFopathies." The most well-known is Coffin-Siris Syndrome (CSS), a congenital disorder characterized by intellectual disability, developmental delays, and coarse facial features.[5] Mutations in at least eight different BAF subunit genes have been linked to CSS, with ARID1B being the most frequently mutated.[5][20] The BAF complex is the most commonly mutated protein complex in the genetics of Autism Spectrum Disorder (ASD).[21]

Table 2: BAF Subunit Mutations in Coffin-Siris Syndrome (CSS)

| Gene (Subunit) | Approximate Frequency in CSS |

|---|---|

| ARID1B (BAF250B) | ~68% |

| SMARCA4 (BRG1) | ~11% |

| SMARCB1 (INI1/SNF5) | ~5% |

| ARID1A (BAF250A) | ~4% |

| SMARCE1 (BAF57) | ~3% |

| SOX11 (linked partner) | ~3% |

Data compiled from review articles on neurodevelopmental disorders. Frequencies are approximate and vary between patient cohorts.[5][20]

Therapeutic Opportunities: Synthetic Lethality

Since many BAF subunit mutations result in a loss of function, they are not directly druggable. A promising therapeutic strategy is to exploit the concept of synthetic lethality, where the loss of a BAF subunit creates a unique dependency on another protein for cell survival. The most established example is the synthetic lethal relationship between the two ATPase paralogs, SMARCA4 and SMARCA2. Cancers with loss-of-function mutations in SMARCA4 become dependent on the residual activity of SMARCA2, making SMARCA2 an attractive therapeutic target in this context.[8][9] Systematic screens have identified numerous other intra-complex synthetic lethal pairs.[8][9]

Table 3: Key Synthetic Lethal Interactions Involving BAF Subunits

| Mutated (Lost) Subunit | Synthetic Lethal Partner (Target) | Rationale |

|---|---|---|

| SMARCA4 | SMARCA2 | Paralogs with partially redundant ATPase function.[8][9] |

| ARID1A | ARID1B | Paralogs occupying the same position in the cBAF complex.[8][9] |

| ARID1A | EZH2 (Polycomb Subunit) | Loss of ARID1A leads to unopposed EZH2 activity. |

| SMARCC1 | SMARCC2 | Paralogs forming the core scaffold of the complex.[3][9] |

| SMARCA4 | ARID2 | Loss of both subunits severely compromises BAF/PBAF function.[3][9] |

Key Experimental Protocols

Studying the BAF complex requires a combination of proteomic, genomic, and functional assays. Below are detailed methodologies for core experimental approaches.

Immunoprecipitation-Mass Spectrometry (IP-MS) of BAF Complexes

IP-MS is used to identify the subunit composition of BAF complexes and discover novel interaction partners.

Detailed Protocol:

-

Nuclear Extract Preparation:

-

Harvest ~1-5x10⁸ cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 10 minutes to swell cells.

-

Lyse cells using a Dounce homogenizer (pestle B).

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).[15]

-

Rotate for 1 hour at 4°C to extract nuclear proteins.

-

Clarify the extract by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

-

Immunoprecipitation:

-

Pre-clear the nuclear extract by incubating with Protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate with an antibody specific to a BAF subunit (e.g., anti-SMARCA4) overnight at 4°C with gentle rotation.[22]

-

Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[23]

-

Wash the beads extensively (e.g., 3-5 times) with a wash buffer (e.g., extraction buffer with a lower salt concentration) to remove non-specific binders.

-

-

Elution and Sample Preparation for MS:

-

Elute the protein complexes from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or a competing peptide.

-

Neutralize the eluate immediately.

-

Reduce the protein disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest the proteins into peptides using sequencing-grade trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

-

The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, MaxQuant) to identify peptides and infer the proteins present in the original sample.

-

Use label-free quantification (e.g., spectral counting) or isotopic labeling (e.g., SILAC, iTRAQ) to determine the relative abundance of identified proteins between different samples (e.g., wild-type vs. mutant).[24][25]

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide binding sites of BAF complex subunits.

Detailed Protocol:

-

Cell Cross-linking and Lysis:

-

Cross-link protein-DNA interactions by adding formaldehyde (B43269) directly to the cell culture medium (final concentration ~1%) and incubating for 10 minutes at room temperature.[26]

-

Quench the reaction with glycine.

-

Harvest and wash the cells. Lyse the cells and nuclei to release chromatin.

-

-

Chromatin Shearing:

-

Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (MNase).

-

-

Immunoprecipitation:

-

Perform immunoprecipitation as described in the IP-MS protocol (Step 2), using a ChIP-grade antibody against a BAF subunit. An IgG control IP should be run in parallel.

-

-

DNA Purification:

-

Reverse the cross-links by incubating the washed immunoprecipitated complexes and the input control at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or silica (B1680970) columns.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and input DNA (end-repair, A-tailing, and adapter ligation).

-

Perform PCR amplification of the library.

-

Sequence the libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the ChIP sample compared to the input control.[27]

-

Perform downstream analyses such as peak annotation, motif discovery, and integration with other genomic data.

-

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a powerful method to assess genome-wide chromatin accessibility, often used to determine the functional consequences of BAF complex loss or inhibition.[28][29]

Detailed Protocol:

-

Nuclei Isolation:

-

Wash with cold PBS.

-

Resuspend the cell pellet in a cold lysis buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to lyse the plasma membrane while keeping the nuclear membrane intact.

-

Incubate on ice for a short period (e.g., 3-10 minutes).

-

Pellet the nuclei by centrifugation and discard the supernatant.

-

Transposition Reaction:

-

Resuspend the isolated nuclei in the transposition reaction mix, which contains the hyperactive Tn5 transposase pre-loaded with sequencing adapters.[30]

-

Incubate at 37°C for 30 minutes. The Tn5 enzyme will simultaneously fragment the DNA and ligate adapters into accessible ("open") regions of chromatin.

-

-

DNA Purification:

-

Immediately purify the DNA from the reaction using a column-based kit to stop the reaction and remove proteins.

-

-

Library Amplification and Sequencing:

-

Amplify the transposed DNA fragments using PCR with indexed primers. The number of PCR cycles should be minimized to avoid amplification bias.

-

Purify the amplified library.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

Conclusion and Future Directions

The BAF complex is a master regulator of the epigenome, with profound implications for normal development and a multitude of human diseases. Its combinatorial nature provides a framework for cell-type-specific gene regulation, while its frequent mutation in cancer and neurodevelopmental disorders underscores its critical role as a barrier to pathogenesis. For drug development professionals, the synthetic lethal relationships emerging from the study of BAF-mutated cancers offer a promising new avenue for targeted therapies. For researchers, understanding the precise mechanisms by which different BAF complex subtypes are targeted to specific genomic loci and how they integrate with cellular signaling pathways remains a key challenge. The continued application of advanced proteomic and genomic techniques, as outlined in this guide, will be essential to further unravel the complexities of this critical chromatin remodeling machinery and translate these findings into new therapeutic strategies.

References

- 1. Scholars@Duke publication: Dynamics of BAF-Polycomb complex opposition on heterochromatin in normal and oncogenic states. [scholars.duke.edu]

- 2. portlandpress.com [portlandpress.com]

- 3. Systematic characterization of BAF mutations provides insights into intracomplex synthetic lethalities in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the study of the role of high-frequency mutant subunits of the SWI/SNF complex in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BAF complex in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SFARI | BAF53b (Actl6b) in autism and neurodevelopmental disorders [sfari.org]

- 7. Systematic characterization of BAF mutations explains intra-complex synthetic lethalities [medical-epigenomics.org]

- 8. menchelab.com [menchelab.com]

- 9. Systematic characterization of BAF mutations provides insights into intra-complex synthetic lethalities in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The SWI/SNF PBAF complex facilitates REST occupancy at repressive chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomic and Bioinformatic Analysis of mSWI/SNF (BAF) Complexes Reveals Extensive Roles in Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamics of BAF- Polycomb Complex Opposition on Heterochromatin in Normal and Oncogenic States | Semantic Scholar [semanticscholar.org]

- 13. Dynamics of BAF- Polycomb Complex Opposition on Heterochromatin in Normal and Oncogenic States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Dynamic BAF chromatin remodeling complex subunit inclusion promotes temporally distinct gene expression programs in cardiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Loss of BAF Complex in Developing Cortex Perturbs Radial Neuronal Migration in a WNT Signaling-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Loss of BAF Complex in Developing Cortex Perturbs Radial Neuronal Migration in a WNT Signaling-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. SFARI | The role of BAF subunit genetic variants in autism [sfari.org]

- 22. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 23. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. encodeproject.org [encodeproject.org]

- 27. basepairtech.com [basepairtech.com]

- 28. researchgate.net [researchgate.net]

- 29. A novel ATAC-seq approach reveals lineage-specific reinforcement of the open chromatin landscape via cooperation between BAF and p63 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. research.stowers.org [research.stowers.org]

- 31. Tools & Resources | Center for Personal Dynamic Regulomes | Stanford Medicine [med.stanford.edu]

- 32. researchgate.net [researchgate.net]

chemical properties and CAS number for PROTAC BRD9 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for PROTAC BRD9 Degrader-6, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This molecule is a valuable tool for investigating the biological functions of BRD9 and its role in diseases such as cancer.

Core Chemical and Biological Properties

PROTAC BRD9 Degrader-6 is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of BRD9. It is a powerful tool for studying BAF complex-related disorders[1].

| Property | Value | Reference |

| CAS Number | 2676211-62-2 | [1] |

| Molecular Formula | C47H56N8O6 | [1] |

| Molecular Weight | 829.00 g/mol | [2] |

| IC50 | 0.13 nM | [1][2] |

| Appearance | White to off-white solid | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

PROTAC BRD9 Degrader-6 operates through the principles of proteolysis-targeting chimeras (PROTACs). One end of the molecule binds to BRD9, while the other end recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN)[3][4]. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. The degradation of BRD9 has been shown to be a promising therapeutic strategy in cancers with specific dependencies on this complex, such as synovial sarcoma and certain acute myeloid leukemias[5]. The downstream effects of BRD9 degradation include the downregulation of oncogenic transcriptional programs, including those regulated by the MYC proto-oncogene.

Experimental Protocols

The following are representative protocols for the characterization of PROTAC BRD9 Degrader-6. These are based on standard methodologies for evaluating PROTACs and may require optimization for specific cell lines and experimental conditions.

Western Blot for BRD9 Degradation

This protocol is to quantify the reduction of BRD9 protein levels in cells treated with the degrader.

Materials:

-

Cell line of interest (e.g., synovial sarcoma or AML cell lines)

-

PROTAC BRD9 Degrader-6

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-response of PROTAC BRD9 Degrader-6 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Visualize bands using an ECL substrate and quantify band intensities.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to demonstrate the formation of the BRD9-PROTAC-E3 ligase ternary complex.

Materials:

-

Treated cell lysates (as described above, with proteasome inhibitor pre-treatment, e.g., MG132)

-

Anti-CRBN antibody (or antibody against the relevant E3 ligase)

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Immunoprecipitation: Incubate cell lysates with anti-CRBN antibody or IgG control overnight. Add Protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.

Cell Viability Assay

This assay measures the effect of BRD9 degradation on cell proliferation.

Materials:

-

Cell line of interest

-

PROTAC BRD9 Degrader-6

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with a serial dilution of PROTAC BRD9 Degrader-6.

-

Incubation: Incubate for a period relevant to cell doubling time (e.g., 72 hours).

-

Measurement: Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

-

Analysis: Calculate IC50 values from the dose-response curves.

Signaling Pathway of BRD9 Degradation in Synovial Sarcoma

In synovial sarcoma, the characteristic SS18-SSX fusion protein is incorporated into the BAF chromatin remodeling complex. This aberrant complex is dependent on BRD9 for its oncogenic activity. Degradation of BRD9 disrupts the function of this pathogenic BAF complex, leading to the downregulation of key oncogenic gene programs, including those driven by MYC, which ultimately inhibits tumor cell proliferation.

This technical guide provides a foundational understanding of PROTAC BRD9 Degrader-6 for researchers in drug discovery and chemical biology. The provided information and protocols should serve as a starting point for designing and conducting experiments to further elucidate the therapeutic potential of targeting BRD9.

References

Methodological & Application

Application Notes and Protocols for PROTAC BRD9 Degrader-6 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC BRD9 Degrader-6

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2][3]

PROTAC BRD9 Degrader-6 is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9).[4][5] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers.[3][6] By inducing the degradation of BRD9, PROTAC BRD9 Degrader-6 offers a promising strategy for studying the function of BRD9 and for the development of novel cancer therapeutics.

This document provides detailed protocols for cell-based assays to evaluate the efficacy of PROTAC BRD9 Degrader-6, including methods for quantifying protein degradation and assessing cellular viability.

Mechanism of Action and Signaling Pathway

PROTAC BRD9 Degrader-6 functions by hijacking the ubiquitin-proteasome system to selectively degrade BRD9.[3] The degrader molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN), forming a ternary complex.[2] This proximity enables the E3 ligase to polyubiquitinate BRD9, which is then recognized and degraded by the 26S proteasome.

BRD9 itself is a key component of the SWI/SNF chromatin remodeling complex and is implicated in the regulation of gene expression.[7] Dysregulation of BRD9 has been linked to several cancer signaling pathways, including the JAK-STAT, MAPK, PI3K-AKT-mTOR, and androgen receptor signaling pathways. By degrading BRD9, PROTAC BRD9 Degrader-6 can modulate these pathways and exert anti-tumor effects.

Mechanism of PROTAC BRD9 Degrader-6 Action

Quantitative Data Summary

The efficacy of PROTAC BRD9 Degrader-6 and similar BRD9 degraders can be quantified by several key parameters. The following tables summarize these metrics.

Table 1: BRD9 Degradation Potency

| Parameter | Description | Typical Value Range |

| DC₅₀ (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM |

| Dₘₐₓ (%) | The maximum percentage of target protein degradation achieved. | > 80% |

| Degradation Rate (t₁/₂) (hours) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours |

Table 2: Anti-proliferative Activity

| Parameter | Description | Typical Value Range |

| IC₅₀ (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 0.1 - 100 nM |

Note: The specific IC₅₀ for PROTAC BRD9 Degrader-6 has been reported as 0.13 nM.[4][5] Other values in the tables represent typical ranges observed for potent BRD9 PROTACs.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of PROTAC BRD9 Degrader-6.

Experimental Workflow for PROTAC Evaluation

Western Blot for BRD9 Degradation

This protocol allows for the direct visualization and quantification of BRD9 protein levels following treatment with the degrader.

Materials:

-

Cell line expressing BRD9 (e.g., MV4-11, MOLM-13)

-

PROTAC BRD9 Degrader-6

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9 and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight (for adherent cells). Treat the cells with a serial dilution of PROTAC BRD9 Degrader-6 (e.g., 0.1 nM to 1000 nM) and a DMSO control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and image the membrane using a chemiluminescence detection system.

-

Loading Control: Strip the membrane and re-probe with a loading control antibody or perform a parallel blot.

-

Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Plot the normalized BRD9 levels against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.

HiBiT Assay for Real-Time BRD9 Degradation

This luminescent-based assay provides a quantitative, high-throughput method to measure the kinetics of BRD9 degradation in live cells. This protocol requires a cell line where the endogenous BRD9 is tagged with a HiBiT peptide.

Materials:

-

HiBiT-tagged BRD9 cell line

-

PROTAC BRD9 Degrader-6

-

DMSO (vehicle control)

-

Cell culture medium

-

White, opaque 96-well or 384-well plates

-

Nano-Glo® HiBiT Lytic Detection System or similar

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HiBiT-tagged BRD9 cells in white, opaque-walled plates at a suitable density.

-

Compound Treatment: Prepare serial dilutions of PROTAC BRD9 Degrader-6 in culture medium. Add the diluted degrader to the wells, including a DMSO-only control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., kinetic measurements every hour for 24 hours).

-

Lytic Measurement: At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the lytic reagent according to the manufacturer's instructions. Add the lytic reagent to each well.

-

Signal Stabilization and Measurement: Place the plate on an orbital shaker for a few minutes to ensure complete cell lysis. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the treated wells to the DMSO control wells to determine the percentage of remaining BRD9. Plot the percentage of BRD9 remaining against the log of the degrader concentration to determine DC₅₀ and Dₘₐₓ values. For kinetic studies, plot the luminescence over time to determine the degradation rate.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

Cell line of interest

-

PROTAC BRD9 Degrader-6

-

DMSO (vehicle control)

-

Cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PROTAC BRD9 Degrader-6 and a DMSO control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells. Plot the cell viability against the log of the degrader concentration to determine the IC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTAC BRD9 Degrader-6 - Immunomart [immunomart.com]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for PROTAC BRD9 Degrader-6 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PROTAC BRD9 Degrader-6 in preclinical in vivo xenograft models. This document outlines the scientific background, detailed experimental protocols, and data presentation guidelines to facilitate the evaluation of this potent BRD9 degrader in cancer research.

Introduction